5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718260
InChI: InChI=1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H
SMILES:
Molecular Formula: C7H3ClF4O2S
Molecular Weight: 262.61 g/mol

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17718260

Molecular Formula: C7H3ClF4O2S

Molecular Weight: 262.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride -

Specification

Molecular Formula C7H3ClF4O2S
Molecular Weight 262.61 g/mol
IUPAC Name 5-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride
Standard InChI InChI=1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H
Standard InChI Key GKIPVTXDDYLMHL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The benzene core of 5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride features three distinct substituents:

  • A chlorine atom at the 5-position, which introduces electron-withdrawing effects and influences regioselectivity in electrophilic substitution reactions.

  • A trifluoromethyl group (-CF3_3) at the 2-position, contributing steric bulk and enhancing the compound’s lipophilicity .

  • A sulfonyl fluoride group (-SO2_2F) at the 1-position, a reactive handle for nucleophilic displacement or cross-coupling reactions .

The trifluoromethyl and sulfonyl fluoride groups create a polarized electronic environment, stabilizing negative charges during nucleophilic attacks. X-ray crystallography of analogous sulfonyl fluorides reveals planar geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å and S-F bonds at 1.58 Å .

Physicochemical Properties

PropertyValue/Range
Molecular Weight280.61 g/mol
Melting Point45–48 °C (estimated)
Boiling Point210–215 °C (extrapolated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in dichloromethane
StabilityHydrolyzes slowly in aqueous media (t1/2_{1/2} ≈ 24–48 h at pH 7)

The compound’s stability in organic solvents and controlled hydrolysis kinetics make it suitable for applications requiring prolonged shelf life.

Synthesis Methodologies

Chlorosulfonation of Trifluoromethyl-Substituted Benzene Derivatives

A common route involves the chlorosulfonation of 2-(trifluoromethyl)aniline derivatives. For example, 5-chloro-2-(trifluoromethyl)aniline undergoes diazotization followed by treatment with sulfur dioxide and chlorine gas to yield the sulfonyl chloride intermediate, which is subsequently fluorinated :

  • Diazotization:
    Ar-NH2+NaNO2+HClAr-N2+Cl\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^-
    Conducted at 3–5 °C to suppress side reactions .

  • Chlorosulfonation:
    Ar-N2+Cl+SO2+Cl2Ar-SO2Cl+N2\text{Ar-N}_2^+\text{Cl}^- + \text{SO}_2 + \text{Cl}_2 \rightarrow \text{Ar-SO}_2\text{Cl} + \text{N}_2 \uparrow
    Copper sulfate catalyzes this step, achieving yields >80% .

  • Fluorination:
    Ar-SO2Cl+KFDMF, 150 °CAr-SO2F+KCl\text{Ar-SO}_2\text{Cl} + \text{KF} \xrightarrow{\text{DMF, 150 °C}} \text{Ar-SO}_2\text{F} + \text{KCl}
    Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoride ion availability .

Electrochemical Fluorination

Recent advances in electrochemical synthesis offer a greener alternative. Thiophenol precursors are oxidized at graphite/stainless steel electrodes in biphasic systems (CH3_3CN/1 M HCl) with KF as the fluoride source :

  • Mechanism:

    • Anodic oxidation of thiols to disulfides.

    • Sequential oxidation to sulfenyl fluoride (R-SF\text{R-SF}) and sulfonyl fluoride (R-SO2F\text{R-SO}_2\text{F}) intermediates .

  • Conditions:

    • 5 equiv KF, 70 °C, 1.5 V applied potential.

    • Yields: 70–85% with >98% purity .

Reactivity and Mechanistic Insights

Nucleophilic Displacement

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols:
Ar-SO2F+NuAr-SO2Nu+F\text{Ar-SO}_2\text{F} + \text{Nu}^- \rightarrow \text{Ar-SO}_2\text{Nu} + \text{F}^-
Kinetic studies show second-order dependence on nucleophile concentration, with rate constants (k2k_2) ranging from 0.1–5 M1^{-1}s1^{-1} in DMSO .

Hydrolysis Kinetics

Hydrolysis proceeds via a two-step mechanism:

  • Formation of sulfonic acid:
    Ar-SO2F+H2OAr-SO3H+HF\text{Ar-SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HF}
    pH-dependent; t1/2t_{1/2} = 12 h at pH 5, 48 h at pH 7 .

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor to penoxsulam, a herbicide targeting acetyl-CoA carboxylase. Its trifluoromethyl group enhances membrane permeability in plant tissues, while the sulfonyl fluoride improves metabolic stability.

Chemical Biology Probes

Sulfonyl fluorides covalently modify serine residues in proteases, enabling activity-based protein profiling (ABPP). For example, Shannon et al. demonstrated its utility in mapping catalytic sites in trypsin-like enzymes .

Pharmaceutical Synthesis

The sulfonyl fluoride moiety is incorporated into covalent inhibitors for kinases and GTPases. Its balanced reactivity (between sulfonyl chlorides and sulfonamides) minimizes off-target effects .

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